4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9-4-10(2)6-12(5-9)17-14(19)7-13(15(20)21)16-8-11(3)18/h4-6,11,13,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGICCVHTBOWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCC(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination Reaction:
Hydroxypropylation: The addition of a hydroxypropyl group to the intermediate compound.
Oxobutanoic Acid Formation: The final step involves the formation of the oxobutanoic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and specific pH levels.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxopentanoic acid
Uniqueness
4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic compound with a unique structure that incorporates both aromatic and aliphatic components. This compound has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-(3,5-dimethylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid. Its molecular formula is , and it features a complex arrangement of functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₄ |
| Molecular Weight | 294.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is primarily attributed to its interaction with specific molecular targets within the body. These interactions can modulate various biological pathways, leading to physiological effects such as:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cell survival, contributing to its potential use in treating chronic diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidiabetic Effects : Preliminary studies suggest that it may improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes management.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce markers of inflammation in vitro, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have suggested neuroprotective properties, particularly in models of neurodegeneration.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antidiabetic Activity
A study published in the International Journal of Environmental Research and Public Health investigated the effects of DPP-4 inhibitors on diabetic nephropathy. The findings indicated that compounds similar to 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid could significantly lower blood glucose levels and improve renal function in diabetic models .
Study 2: Anti-inflammatory Activity
Research conducted on the anti-inflammatory effects showed that this compound could inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory conditions .
Study 3: Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted the potential of this compound to protect neuronal cells from oxidative stress-induced apoptosis, paving the way for further studies in neurodegenerative disease models .
Comparison with Similar Compounds
The unique combination of functional groups in 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid differentiates it from other compounds such as:
| Compound Name | Biological Activity |
|---|---|
| 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid | Similar antidiabetic effects |
| 4-((3,5-Dimethylphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid | Enhanced neuroprotective properties |
Q & A
Q. What are the recommended synthetic pathways for 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential coupling reactions. First, the 3,5-dimethylphenylamine is reacted with a protected oxobutanoic acid derivative (e.g., ethyl oxobutanoate) using carbodiimide coupling agents (e.g., DCC or EDC) under anhydrous conditions . The 2-hydroxypropylamine group is then introduced via nucleophilic substitution or reductive amination, followed by acidic hydrolysis to deprotect the carboxylic acid. Purification is achieved using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the compound in >95% purity. Structural confirmation requires H/C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Key Analytical Parameters:
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| H NMR | DMSO-d, 400 MHz | Aromatic protons (3,5-dimethylphenyl), NH peaks (~8–10 ppm) |
| HRMS | ESI+, m/z | [M+H] calculated for CHNO: 331.1658 |
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer: Accelerated stability studies should be conducted by incubating the compound in buffers at pH 2.0 (HCl), 7.4 (PBS), and 9.0 (borate) at 37°C and 50°C for 1–4 weeks. Samples are analyzed via HPLC-UV (λ = 254 nm) to monitor degradation products. Mass spectrometry identifies hydrolyzed byproducts (e.g., cleavage of the amide bond). The 2-hydroxypropyl group may enhance solubility but could also introduce esterification risks under acidic conditions .
Q. What preliminary biological screening assays are suitable for evaluating its activity?
Methodological Answer: Initial screens should include:
- Enzyme inhibition assays : Test against kinases (e.g., JAK/STAT) due to the dimethylphenyl group’s potential to mimic ATP-binding motifs .
- Cellular viability assays : Use MTT/WST-1 in cancer (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK293) at 1–100 μM concentrations.
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, comparing to ibuprofen as a control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer: Systematic substitution of the 3,5-dimethylphenyl and 2-hydroxypropyl groups is critical:
- Replace dimethylphenyl with dichlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) to modulate target binding .
- Modify the hydroxypropyl chain length (e.g., 2-hydroxyethyl vs. 3-hydroxybutyl) to assess pharmacokinetic effects.
- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases), validated by SPR binding assays (KD measurements) .
Example SAR Table:
| Derivative | R | R | IC (μM) |
|---|---|---|---|
| Parent | 3,5-(CH) | 2-hydroxypropyl | 12.5 |
| Derivative A | 3,5-Cl | 2-hydroxypropyl | 8.2 |
| Derivative B | 3,5-(OCH) | 2-hydroxyethyl | >50 |
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
Methodological Answer: Discrepancies (e.g., high potency in enzyme assays but low cellular activity) may arise from poor membrane permeability or off-target effects. Address this by:
- Measuring logP (shake-flask method) to evaluate lipophilicity; optimize via prodrug strategies (e.g., esterification of the carboxylic acid) .
- Performing thermal shift assays (TSA) to confirm target engagement in cells .
- Using CRISPR knockouts of suspected off-target proteins to isolate mechanism .
Q. How can researchers investigate the compound’s interaction with serum proteins and metabolic enzymes?
Methodological Answer:
- Plasma protein binding : Use equilibrium dialysis with human serum albumin (HSA) and α-1-acid glycoprotein (AGP). LC-MS/MS quantifies free vs. bound fractions .
- Metabolic stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS; identify metabolites (e.g., hydroxylation at the dimethylphenyl group) .
Q. What computational methods predict off-target interactions and toxicity?
Methodological Answer:
- Pharmacophore modeling : Use Schrödinger’s Phase to match against databases like ChEMBL for off-target hits (e.g., GPCRs, ion channels).
- Toxicity prediction : Employ QSAR tools (e.g., ProTox-II) to flag hepatotoxicity risks. Validate in vitro using HepG2 cells for ALT/AST release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
